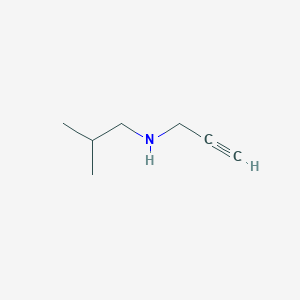
(2-Methylpropyl)(prop-2-yn-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(prop-2-yn-1-yl)amine typically involves the reaction of isobutylamine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
(2-Methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines.
科学研究应用
(2-Methylpropyl)(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of (2-Methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .
相似化合物的比较
Similar Compounds
N-methylprop-2-yn-1-amine: Similar structure but with a methyl group instead of an isobutyl group.
Prop-2-yn-1-amine: Lacks the isobutyl group, making it a simpler molecule.
Selegiline: Contains a propynyl group but has a different overall structure and is used as a pharmaceutical agent.
Uniqueness
(2-Methylpropyl)(prop-2-yn-1-yl)amine is unique due to the presence of both an isobutyl and a propynyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
生物活性
(2-Methylpropyl)(prop-2-yn-1-yl)amine, a compound featuring a unique structure that combines a propynyl group with an isobutyl amine moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a propynyl group, which is known for its reactivity and potential interactions with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit lysosomal phospholipase A2 (LPLA2), which plays a crucial role in lipid metabolism. Inhibition of LPLA2 can lead to phospholipidosis, a condition characterized by the accumulation of phospholipids in cells .
- Antioxidant Properties : The presence of unsaturation in the propynyl moiety suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress .
- Cell Signaling Modulation : The amine group can interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell growth and apoptosis .
Study 1: Inhibition of LPLA2
A study investigated the inhibition of LPLA2 by cationic amphiphilic compounds, including derivatives similar to this compound. The results indicated that these compounds could inhibit LPLA2 activity at concentrations as low as 0.18 μM, suggesting significant biological implications for drug development related to phospholipidosis .
Study 2: Antioxidative Effects
Another research study focused on the antioxidative properties of compounds containing propynyl groups. It was found that these compounds exhibited strong radical scavenging activities, which could be beneficial in treating oxidative stress-related diseases .
Data Table: Biological Activities of this compound
属性
IUPAC Name |
2-methyl-N-prop-2-ynylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-5-8-6-7(2)3/h1,7-8H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFUJWHJKXZOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














